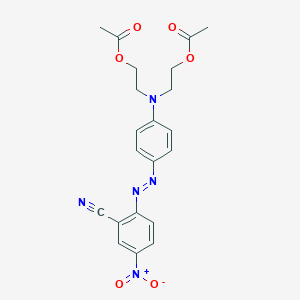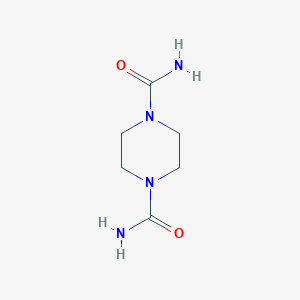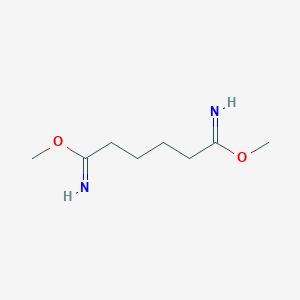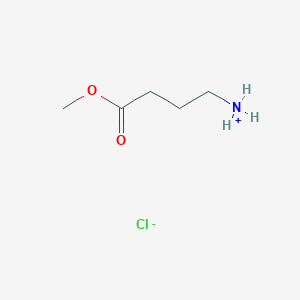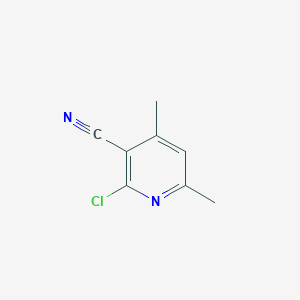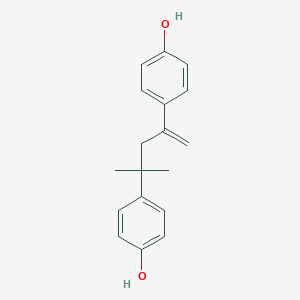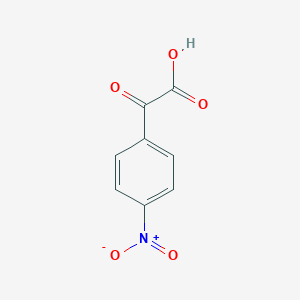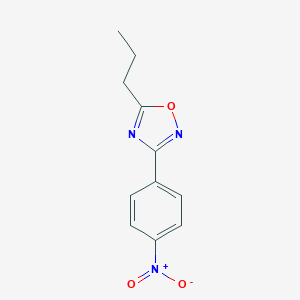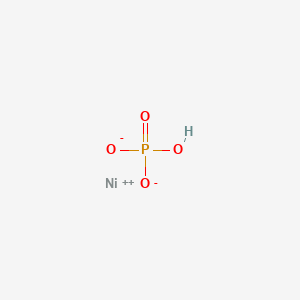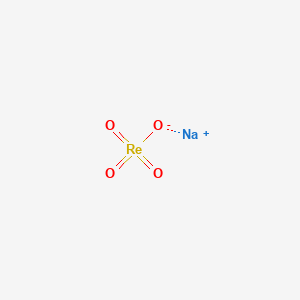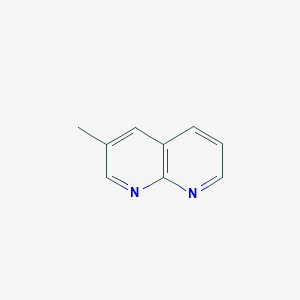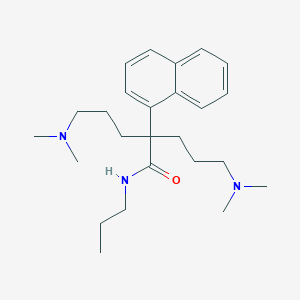
alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester, also known as DIPN or DIPNA, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been widely used in scientific research due to its potential therapeutic effects and unique mechanism of action.
Wirkmechanismus
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester exerts its pharmacological effects by selectively binding to and activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating gene expression. Activation of PPARγ leads to the modulation of various cellular pathways, including cell proliferation, differentiation, and apoptosis. alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has been shown to have a higher affinity for PPARγ than other NSAIDs, which may explain its unique pharmacological effects.
Biochemische Und Physiologische Effekte
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has been shown to modulate various cellular pathways, including the regulation of gene expression, cell proliferation, and apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. Moreover, alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has several advantages for lab experiments, including its relative ease of synthesis, high affinity for PPARγ, and potential therapeutic effects in various diseases. However, there are also some limitations to its use, such as its potential toxicity and lack of specificity for PPARγ. Further studies are needed to determine the optimal dosage and duration of treatment for alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester.
Zukünftige Richtungen
There are several future directions for the research on alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester. First, more studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects. Second, the potential therapeutic effects of alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester in various diseases, such as cancer and neurodegenerative disorders, need to be further explored. Third, the development of more specific and potent PPARγ agonists based on the structure of alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester may lead to the discovery of novel drugs for the treatment of various diseases.
Conclusion:
In conclusion, alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester is a synthetic compound that has been widely used in scientific research due to its potential therapeutic effects and unique mechanism of action. It has been shown to modulate various cellular pathways, including the regulation of gene expression, cell proliferation, and apoptosis. Moreover, it has been found to have anti-inflammatory and neuroprotective effects. Further studies are needed to determine the optimal dosage and duration of treatment for alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester, as well as its potential therapeutic effects in various diseases.
Synthesemethoden
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester can be synthesized by the reaction of 1-naphthylacetic acid with isopropyl chloroformate, followed by the reaction with N,N-dimethylamino-1-propanol. The final product is obtained by purification through column chromatography. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has been shown to protect against neurodegeneration and improve cognitive function in animal models.
Eigenschaften
CAS-Nummer |
13349-34-3 |
|---|---|
Produktname |
alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester |
Molekularformel |
C23H33NO2 |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
propan-2-yl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate |
InChI |
InChI=1S/C23H33NO2/c1-17(2)23(15-10-16-24(5)6,22(25)26-18(3)4)21-14-9-12-19-11-7-8-13-20(19)21/h7-9,11-14,17-18H,10,15-16H2,1-6H3 |
InChI-Schlüssel |
JSDBDARBENMOSW-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)C |
Kanonische SMILES |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)C |
Synonyme |
α-[3-(Dimethylamino)propyl]-α-isopropyl-1-naphthaleneacetic acid isopropyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



